molecular formula C11H18N4O B7500118 N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

货号 B7500118
分子量: 222.29 g/mol
InChI 键: BRCKYUMDZILAPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that is used to treat non-small cell lung cancer (NSCLC) patients with EGFR mutations. The drug has shown promising results in clinical trials and has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC.

作用机制

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide works by irreversibly binding to the mutant form of the EGFR protein, which is overexpressed in NSCLC patients with EGFR mutations. This binding prevents the activation of the EGFR signaling pathway, which is responsible for the growth and survival of cancer cells. By inhibiting this pathway, N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide can induce cancer cell death and slow down tumor growth.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a high selectivity for mutant EGFR and does not affect the normal EGFR protein. This selectivity reduces the risk of side effects and toxicity in patients. The drug has also been shown to have a long half-life, which allows for once-daily dosing and improves patient compliance.

实验室实验的优点和局限性

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and long half-life. These properties make it a valuable tool for studying the EGFR signaling pathway and its role in cancer development. However, the high cost of the drug and the limited availability of mutant EGFR cell lines can be a limitation for some experiments.

未来方向

There are several potential future directions for the use of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide in cancer treatment. One area of research is the development of combination therapies that can enhance the efficacy of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide and overcome resistance mechanisms. Another area is the investigation of the drug's potential use in other cancer types and the identification of biomarkers that can predict patient response. Additionally, the development of new EGFR inhibitors with improved selectivity and potency is an ongoing area of research.

合成方法

The synthesis of N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide involves several steps, starting with the reaction of 4-methylcyclohexanone with hydroxylamine to form the corresponding oxime. The oxime is then reacted with triethylorthoformate to form a cyclic intermediate, which is then reacted with sodium azide to form the triazole ring. The final step involves the reaction of the triazole intermediate with acetic anhydride to form N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide.

科学研究应用

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be highly effective in patients with EGFR mutations and has fewer side effects compared to other EGFR inhibitors. The drug has also been studied for its potential use in other cancer types, such as breast cancer and colorectal cancer.

属性

IUPAC Name

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-9-2-4-10(5-3-9)14-11(16)6-15-8-12-7-13-15/h7-10H,2-6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCKYUMDZILAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)CN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-2-(1,2,4-triazol-1-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。